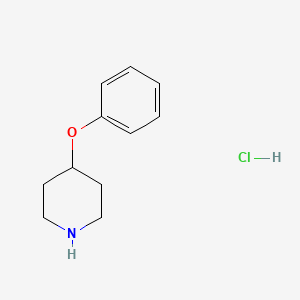

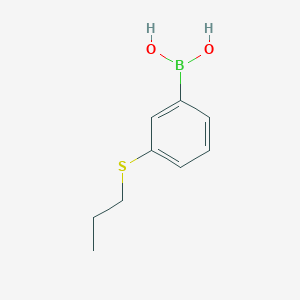

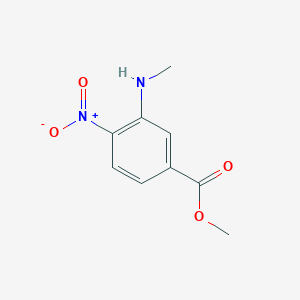

Methyl 3-(methylamino)-4-nitrobenzoate

説明

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine. Another synthesis approach is reported for Methyl (3S)-3- (tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, involving selective methylation, Boc-protection, acylation, reduction, and oxidation steps.Molecular Structure Analysis

The molecular structure and conformation of related compounds have been investigated using various techniques such as gas electron diffraction, ab initio calculations, and vibrational spectroscopy. These methods could be applied to determine the structure of “Methyl 3-(methylamino)-4-nitrobenzoate”.Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms. The autoignition chemistry of methyl butanoate, a biodiesel surrogate, has been analyzed, revealing the significance of various reaction pathways at high temperatures.Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration.科学的研究の応用

Spectroscopic Identification and Structural Features

Methyl 3-(methylamino)-4-nitrobenzoate (MNA) has been studied for its spectral features using various spectroscopic techniques. Fourier transform infrared, Raman, and UV-visible spectroscopy, combined with density functional theory calculations, have been employed to investigate its structural characteristics. These studies reveal the planar position of the bioactive conformer of the MNA molecule and its intramolecular hydrogen bonding, which are crucial for understanding its chemical behavior and potential applications in scientific research (Julie et al., 2019).

Synthesis and Chemical Properties

Methyl 3-(methylamino)-4-nitrobenzoate is utilized in various synthetic pathways. One notable application is in the synthesis of Dabigatran Etexilate, an anticoagulant medication. The synthesis involves multiple steps, including condensation, catalytic hydrogenation, and acylation, showcasing the compound's versatility in pharmaceutical synthesis (Guohua, 2013).

Crystal Structure and Non-Covalent Interactions

The crystal structure of related compounds, such as Methyl 4-hydroxy-3-nitrobenzoate, provides insights into the non-covalent interactions and hydrogen bonding patterns in these molecules. Understanding these interactions is essential for developing materials with specific properties and applications in material science (Fu et al., 2012).

Anti-Cancer Activity

Research into the anti-cancer activity of derivatives of Methyl 3-(methylamino)-4-nitrobenzoate is an emerging field. Studies have shown promising results against human gastric cancer cell lines, indicating potential therapeutic applications in oncology (Liu et al., 2019).

Thermodynamic Modeling

Solubility and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid, a structurally similar compound, in various organic solvents have been extensively studied. Such research is vital for optimizing purification processes in chemical manufacturing and understanding the compound's behavior in different solvents (Wu et al., 2016).

Safety And Hazards

将来の方向性

Future research could focus on the development of novel inhibitors using “Methyl 3-(methylamino)-4-nitrobenzoate” as a scaffold. For instance, a vast set of 3-phenylcoumarin derivatives was designed using virtual combinatorial chemistry or rationally de novo and synthesized using microwave chemistry . The results indicate that the 3-phenylcoumarins, especially derivative 1, present unique pharmacological features worth considering in future drug development .

特性

IUPAC Name |

methyl 3-(methylamino)-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEWPNGKWZWOTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579186 | |

| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(methylamino)-4-nitrobenzoate | |

CAS RN |

251643-13-7 | |

| Record name | Methyl 3-(methylamino)-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。